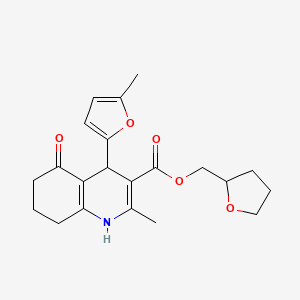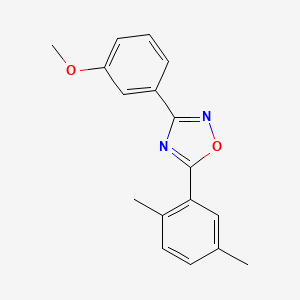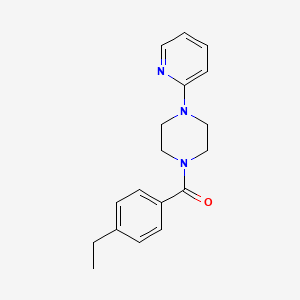
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as CPP-115, is a compound that belongs to the family of GABA aminotransferase inhibitors. CPP-115 is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that is responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. The inhibition of GABA aminotransferase leads to an increase in the concentration of GABA in the brain, which results in an increase in the inhibitory tone of the brain and a decrease in the excitatory tone.
Mechanism of Action
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide works by inhibiting the activity of GABA aminotransferase, which is responsible for the degradation of GABA in the brain. This leads to an increase in the concentration of GABA in the brain, which results in an increase in the inhibitory tone of the brain and a decrease in the excitatory tone. This mechanism of action is similar to that of the benzodiazepines, which are a class of drugs that are used for the treatment of anxiety and insomnia.
Biochemical and Physiological Effects:
The increase in the concentration of GABA in the brain that is produced by this compound has a number of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and it plays a key role in the regulation of neuronal excitability. The increase in the inhibitory tone of the brain that is produced by this compound leads to a decrease in the activity of neurons, which results in a reduction in the symptoms of epilepsy, anxiety, and depression.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is that it is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are a number of future directions for research on N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of research is the development of new and more effective inhibitors of GABA aminotransferase. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the biochemical and physiological effects of this compound, including its effects on GABA signaling and neuronal excitability.
Synthesis Methods
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide can be synthesized by reacting cyclopentylmagnesium bromide with 4-phenyl-2-oxo-tetrahydro-pyran-4-carboxylic acid methyl ester, followed by the hydrolysis of the resulting ester to obtain this compound.
Scientific Research Applications
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. This compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, and it has been suggested that it may be useful in the treatment of drug addiction by reducing drug-seeking behavior.
Properties
IUPAC Name |
N-cyclopentyl-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-16(18-15-8-4-5-9-15)17(10-12-20-13-11-17)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZUTBHHGNKUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B5211936.png)
![N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5211941.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5211946.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5211955.png)
![4-ethoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5211961.png)
![N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5211965.png)


![2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5211995.png)
![2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate](/img/structure/B5212018.png)
![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)

